(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-19-8-9-21-20(13-19)25-23(32-21)26(15-17-5-3-11-24-14-17)22(28)10-7-16-4-2-6-18(12-16)27(29)30/h2-14H,15H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQRWRAYKPIDMF-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic organic compound that exhibits significant biological activity due to its unique structural features. The compound contains a benzo[d]thiazole moiety, a nitrophenyl group, and a pyridin-3-ylmethyl substituent, which contribute to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The compound's structure can be represented as follows:
Key functional groups include:
- Acrylamide Group : Implicated in enzyme inhibition.
- Nitro Group : Enhances reactivity and may contribute to antimicrobial and anticancer properties.
- Pyridinyl and Benzothiazole Moieties : Known for their roles in binding interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzothiazoles can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. These compounds often induce apoptosis in cancer cells and can interfere with cell cycle progression.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The acrylamide moiety suggests potential inhibitory effects on enzymes such as glutathione S-transferases, which are involved in detoxification processes.
- DNA Interaction : Similar compounds have been shown to affect DNA supercoiling and relaxation, indicating potential activity against topoisomerases, which are critical for DNA replication and transcription .
- Antimicrobial Activity : Nitro-containing compounds are often investigated for their antimicrobial properties against various pathogens.
Case Studies
Several studies have examined the biological effects of related compounds:
- Benzothiazole Derivatives : A study reported that certain benzothiazole derivatives demonstrated potent inhibition against amyloid beta peptide interactions implicated in Alzheimer’s disease, with IC50 values significantly lower than standard treatments .
- Cytotoxicity Assays : In vitro assays have shown that many synthesized compounds exhibit cytotoxic effects against human monocytic cell lines (U937, THP-1) and melanoma cell lines (B16-F10), emphasizing their potential as anticancer agents.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of acrylamide derivatives with heterocyclic substitutions. Below is a comparative analysis of structurally related compounds:
Key Observations :
- In contrast, the trifluoromethyl group in increases lipophilicity, favoring membrane penetration for antifungal action.
- Heterocyclic Cores : Benzothiazole derivatives (e.g., ) exhibit dual anti-inflammatory and antimicrobial activity, whereas thiadiazoles () are more selective against bacteria.
- N-Substituents : The pyridin-3-ylmethyl group in the target compound may confer selectivity for kinase ATP-binding pockets, analogous to EGFR inhibitors like gefitinib .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
